molecular formula C24H14 B093510 Benzo[pqr]picene CAS No. 189-96-8

Benzo[pqr]picene

Cat. No. B093510
CAS RN: 189-96-8
M. Wt: 302.4 g/mol
InChI Key: VOIIGLOUBINLKK-UHFFFAOYSA-N
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Description

Benzo[pqr]picene is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential applications in scientific research. It is a highly reactive compound that has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating biological processes.

Mechanism Of Action

The mechanism of action of benzo[pqr]picene is not fully understood, but it is thought to interact with DNA and other biomolecules through a process known as intercalation. This involves the insertion of the compound between the base pairs of DNA, which can lead to changes in the structure and function of the molecule.

Biochemical And Physiological Effects

Benzo[pqr]picene has been found to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and apoptosis. It has also been shown to affect the expression of genes involved in cell cycle regulation and immune function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using benzo[pqr]picene in lab experiments is its high reactivity and specificity for certain biomolecules. However, its toxicity and potential for DNA damage can also be a limitation, and careful handling and use are required to avoid unwanted effects.

Future Directions

There are many potential future directions for research on benzo[pqr]picene, including studies of its interactions with specific biomolecules, the development of new fluorescent probes and imaging techniques, and the identification of new therapeutic targets for diseases such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in a range of scientific fields.

Synthesis Methods

Benzo[pqr]picene can be synthesized through a number of different methods, including the Diels-Alder reaction and the Suzuki coupling reaction. The Diels-Alder reaction involves the reaction of a diene with a dienophile, while the Suzuki coupling reaction involves the reaction of an aryl halide with an organoboron compound.

Scientific Research Applications

Benzo[pqr]picene has been used in a wide range of scientific research applications, including studies of DNA damage and repair, the effects of environmental pollutants on human health, and the development of new drugs and therapies. It has also been used as a fluorescent probe for imaging biological systems.

properties

CAS RN

189-96-8

Product Name

Benzo[pqr]picene

Molecular Formula

C24H14

Molecular Weight

302.4 g/mol

IUPAC Name

hexacyclo[14.6.2.02,11.05,10.013,23.020,24]tetracosa-1(23),2(11),3,5,7,9,12,14,16(24),17,19,21-dodecaene

InChI

InChI=1S/C24H14/c1-2-7-19-15(4-1)10-12-20-21-13-11-17-6-3-5-16-8-9-18(14-22(19)20)24(21)23(16)17/h1-14H

InChI Key

VOIIGLOUBINLKK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C6C4=C3C=CC6=CC=C5

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C6C4=C3C=CC6=CC=C5

Other CAS RN

189-96-8

Origin of Product

United States

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